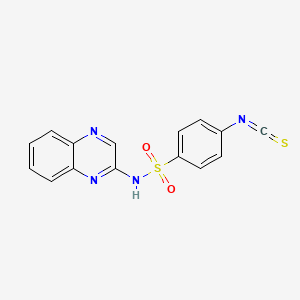
4-Isothiocyanato-N-(quinoxalin-2-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isothiocyanato-N-(quinoxalin-2-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides and quinoxalines. This compound is known for its diverse applications in medicinal chemistry, particularly due to its potential biological activities. The structure of this compound includes an isothiocyanate group, a quinoxaline moiety, and a benzene sulfonamide group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanato-N-(quinoxalin-2-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of o-phenylenediamine with 2-bromoacetophenone to form quinoxaline derivatives. This reaction is usually carried out in ethanol under catalyst-free conditions . The resulting quinoxaline derivative is then subjected to chlorosulfonation using chlorosulfonic acid to produce quinoxaline sulfonyl chloride. Finally, the quinoxaline sulfonyl chloride reacts with an aromatic amine to yield the desired sulfonamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
4-Isothiocyanato-N-(quinoxalin-2-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation and Reduction: The quinoxaline moiety can undergo oxidation and reduction reactions, leading to different oxidation states and derivatives.
Condensation Reactions: The sulfonamide group can participate in condensation reactions with aldehydes and ketones to form imines and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and thiols, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Oxidized and Reduced Quinoxalines: Resulting from oxidation and reduction reactions.
Imines and Other Condensation Products: Formed from reactions with aldehydes and ketones.
Aplicaciones Científicas De Investigación
4-Isothiocyanato-N-(quinoxalin-2-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 4-Isothiocyanato-N-(quinoxalin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in its anticancer and antibacterial applications.
Molecular Pathways: It can interfere with cellular pathways involved in cell division and proliferation, leading to the inhibition of cancer cell growth.
Comparación Con Compuestos Similares
Similar Compounds
Sulfonamides: Such as sulfamethoxazole and sulfadiazine, which are known for their antibacterial properties.
Quinoxalines: Including compounds like 2,3-dichloroquinoxaline, which have diverse biological activities.
Uniqueness
4-Isothiocyanato-N-(quinoxalin-2-yl)benzene-1-sulfonamide is unique due to the combination of its isothiocyanate, quinoxaline, and sulfonamide groups. This unique structure imparts a wide range of reactivity and biological activities, making it a valuable compound in medicinal chemistry and scientific research.
Propiedades
Número CAS |
681235-15-4 |
|---|---|
Fórmula molecular |
C15H10N4O2S2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
4-isothiocyanato-N-quinoxalin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H10N4O2S2/c20-23(21,12-7-5-11(6-8-12)17-10-22)19-15-9-16-13-3-1-2-4-14(13)18-15/h1-9H,(H,18,19) |
Clave InChI |
VKGAYTSLUKDQGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


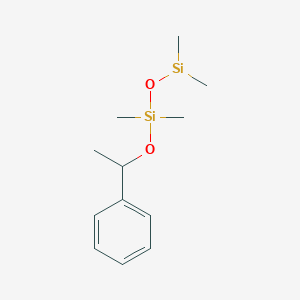
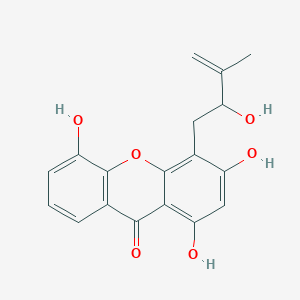
![1-Methyl-4-[1-(2-methyl-2-phenylhydrazinylidene)ethyl]pyridin-1-ium chloride](/img/structure/B12539278.png)
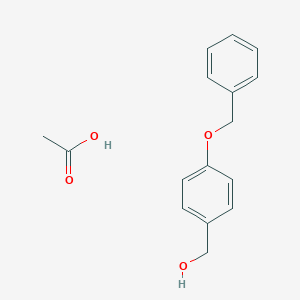
![2,2'-[Propane-1,3-diylbis(oxy)]di(propane-1,2,3-tricarboxylic acid)](/img/structure/B12539289.png)
![4-hydroxy-3-[N-(2-hydroxynaphthalen-1-yl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12539297.png)
![2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid](/img/structure/B12539304.png)
![1H-Inden-1-one, 2,3-dihydro-2-[(3-methylphenyl)methylene]-](/img/structure/B12539315.png)
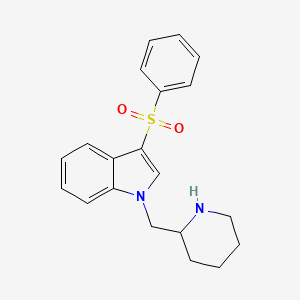
![4-{[(2R)-Heptan-2-yl]oxy}phenyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B12539326.png)
![Phenol, 2-[(2-methyl-1-phenylpropyl)amino]-](/img/structure/B12539349.png)

![1,3,5-Benzenetriol, 2,4,6-tris[(4-hydroxyphenyl)methyl]-](/img/structure/B12539364.png)
![1-[1-(2-Hydroxyethyl)-1h-pyrrol-2-yl]propan-1-ol](/img/structure/B12539371.png)
